4-[(E)-[(4-fluorophenyl)imino]methyl]benzene-1,3-diol
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Overview
Description
4-[(E)-[(4-fluorophenyl)imino]methyl]benzene-1,3-diol is a chemical compound with the molecular formula C13H10FNO It is known for its unique structure, which includes a fluorophenyl group and a benzene-1,3-diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(4-fluorophenyl)imino]methyl]benzene-1,3-diol typically involves the condensation of 4-fluoroaniline with 4-hydroxybenzaldehyde. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine bond. The reaction can be represented as follows:
4-fluoroaniline+4-hydroxybenzaldehyde→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(4-fluorophenyl)imino]methyl]benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-[(E)-[(4-fluorophenyl)imino]methyl]benzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(E)-[(4-fluorophenyl)imino]methyl]benzene-1,3-diol involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-[(4-bromophenyl)imino]methyl]benzene-1,3-diol
- 4-[(E)-[(4-chlorophenyl)imino]methyl]benzene-1,3-diol
- 4-[(E)-[(4-methylphenyl)imino]methyl]benzene-1,3-diol
Uniqueness
4-[(E)-[(4-fluorophenyl)imino]methyl]benzene-1,3-diol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C13H10FNO2 |
---|---|
Molecular Weight |
231.22 g/mol |
IUPAC Name |
4-[(4-fluorophenyl)iminomethyl]benzene-1,3-diol |
InChI |
InChI=1S/C13H10FNO2/c14-10-2-4-11(5-3-10)15-8-9-1-6-12(16)7-13(9)17/h1-8,16-17H |
InChI Key |
BUAFEGWQPALQRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(C=C(C=C2)O)O)F |
Origin of Product |
United States |
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